(1S)-2,2-dimethylcyclopropane-1-carbaldehyde
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products of the reaction, and the rate of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Scientific Research Applications
Synthesis of Glyceraldehyde Derivatives
One significant application involves the preparation of butane-1,2-diacetal-protected l-glyceraldehyde derivatives from inexpensive D-mannitol, highlighting an alternative to traditional glyceraldehyde acetonides. This method showcases the utility of dimethyl cyclopropane derivatives in synthesizing complex organic molecules, essential for various biochemical applications (Ley & Michel, 2003).
Formation of Spiro Dihydrofurans and Cyclopropanes
Another application is observed in the selective formation of spiro dihydrofuran and cyclopropane derivatives via an oxidative addition reaction. This process, promoted by molecular iodine and dimethylaminopyridine, demonstrates the compound's role in creating structurally complex molecules with potential in developing pharmaceuticals and materials science (Guan‐Wu Wang & Jie Gao, 2009).
Organic Synthesis and Mechanistic Studies
The compound is also pivotal in organic synthesis and mechanistic studies. For instance, research into the gas-phase kinetics and mechanism of related cyclopropane derivatives elucidates the structural and kinetic aspects of their reactions, providing insights into the behavior of these molecules under various conditions (M. Gholami & M. Izadyar, 2004).
Novel Synthons for Molecular Architecture
Furthermore, the creation of novel synthons for incorporating a permanently cationic imidazolium group into molecular frameworks showcases the compound's versatility in synthesizing new materials with potential applications in electronics and catalysis (M. Berezin & S. Achilefu, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S)-2,2-dimethylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDYOQEPYGGHF-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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